1,3-Bis(difluoromethoxy)benzene

Catalog No.
S786833
CAS No.
22236-12-0
M.F
C8H6F4O2
M. Wt
210.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(difluoromethoxy)benzene

CAS Number

22236-12-0

Product Name

1,3-Bis(difluoromethoxy)benzene

IUPAC Name

1,3-bis(difluoromethoxy)benzene

Molecular Formula

C8H6F4O2

Molecular Weight

210.13 g/mol

InChI

InChI=1S/C8H6F4O2/c9-7(10)13-5-2-1-3-6(4-5)14-8(11)12/h1-4,7-8H

InChI Key

WKUYZOKJVGOZNE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)F)OC(F)F

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)OC(F)F

The exact mass of the compound 1,3-Bis(difluoromethoxy)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Bis(difluoromethoxy)benzene, CAS 22236-12-0, is a fluorinated aromatic ether specifically engineered for applications demanding high electrochemical and thermal stability. It primarily serves as a functional co-solvent or additive in non-aqueous electrolytes, particularly for high-voltage lithium-ion batteries, where it helps to widen the stable operating voltage window. [1] Its defining features—the difluoromethoxy (-OCHF2) groups at the meta-positions—impart a unique balance of properties compared to non-fluorinated, more highly fluorinated, or isomeric analogs.

Procurement decisions require careful consideration of molecular architecture, as minor structural changes lead to significant performance deviations. Substituting 1,3-Bis(difluoromethoxy)benzene with its positional isomer (1,4-), its non-fluorinated analog (1,3-dimethoxybenzene), or its perfluorinated analog (1,3-bis(trifluoromethoxy)benzene) is often unfeasible. Such substitutions directly alter critical procurement-relevant parameters, including oxidative stability limits and fundamental physical properties like boiling point. [1] These differences are not trivial; they dictate the material's compatibility with high-voltage cathodes and its behavior during manufacturing, purification, and formulation processes, making it a functionally distinct chemical entity.

Electrochemical Stability: Measurably Higher Oxidation Potential than Non-Fluorinated Analog

In evaluations of non-aqueous electrolytes, 1,3-Bis(difluoromethoxy)benzene demonstrates a significantly higher oxidation potential compared to its non-fluorinated counterpart, 1,3-dimethoxybenzene. The oxidation potential of the target compound was measured at 4.8 V (vs. Li/Li+), a substantial increase over the 4.2 V measured for 1,3-dimethoxybenzene under identical conditions. [1] This enhancement in anodic stability is a direct result of the electron-withdrawing nature of the difluoromethoxy groups.

Evidence DimensionOxidation Potential (Anodic Stability)
Target Compound Data4.8 V vs. Li/Li+
Comparator Or Baseline1,3-Dimethoxybenzene: 4.2 V vs. Li/Li+
Quantified Difference+0.6 V
ConditionsCyclic voltammetry in a solution of 1M LiPF6 in propylene carbonate (PC) with a platinum working electrode.

This 0.6 V increase in stability is critical for procurement for high-voltage battery systems ( >4.5 V), as it directly enables compatibility with next-generation high-energy cathodes while the non-fluorinated analog would decompose.

Processability and Handling: Structurally Distinct Boiling Point from its 1,4-Isomer

The positional arrangement of the difluoromethoxy groups significantly impacts the compound's physical properties, a key consideration for process design and material handling. 1,3-Bis(difluoromethoxy)benzene has a boiling point of 173°C, which is markedly different from the 179°C boiling point of its 1,4-isomer. [1] This 6°C difference, arising from the change in molecular symmetry and dipole moment from a 'bent' to a 'linear' geometry, affects purification protocols, vapor pressure calculations, and formulation behavior.

Evidence DimensionBoiling Point
Target Compound Data173 °C
Comparator Or Baseline1,4-Bis(difluoromethoxy)benzene: 179 °C
Quantified Difference-6 °C
ConditionsAtmospheric pressure.

For procurement in industrial settings, this boiling point difference means the isomers are not drop-in replacements, requiring distinct process parameters for distillation, solvent stripping, and high-temperature handling.

Tuned Electronic Properties: Balanced Oxidative Stability vs. Perfluorinated Analog

The -OCHF2 group provides a distinct electronic profile compared to the more electron-withdrawing -OCF3 group. While 1,3-Bis(trifluoromethoxy)benzene exhibits a higher oxidation potential of 5.1 V, the 4.8 V potential of 1,3-Bis(difluoromethoxy)benzene offers a more moderate option. [1] This allows for tailored formulation where extreme oxidative resistance may not be required, potentially improving properties like salt dissociation or additive solubility.

Evidence DimensionOxidation Potential (Anodic Stability)
Target Compound Data4.8 V vs. Li/Li+
Comparator Or Baseline1,3-Bis(trifluoromethoxy)benzene: 5.1 V vs. Li/Li+
Quantified Difference-0.3 V
ConditionsCyclic voltammetry in a solution of 1M LiPF6 in propylene carbonate (PC) with a platinum working electrode.

This allows buyers to select the precise level of fluorination needed, avoiding over-engineering and potentially balancing electrochemical performance with other critical electrolyte properties and cost.

Co-Solvent for High-Voltage (>4.5V) Lithium-Ion Battery Electrolytes

The demonstrated anodic stability up to 4.8 V makes this compound a primary candidate for use as a co-solvent or additive in electrolytes designed for high-energy cathode materials like LiNiMnCoO2 (NMC) or LiNi0.5Mn1.5O4 (LNMO). Its use is justified when standard carbonate solvents would decompose, but the extreme stability (and potential cost) of a perfluorinated analog is not required. [1]

Process-Specific Intermediate for Functional Polymers and Liquid Crystals

The defined boiling point of 173°C, distinct from its 1,4-isomer, allows for its selection in multi-step syntheses where specific temperatures for reaction or purification are necessary. This is relevant in the production of fluorinated polymers or liquid crystal materials where residual isomer contamination can disrupt final material properties and process efficiency. [1]

Precursor for Regiospecific Synthesis

The meta-orientation of the two activating -OCHF2 groups directs electrophilic substitution to specific positions on the benzene ring. This makes it a valuable precursor for synthesizing complex, multi-substituted aromatic compounds where precise regiochemical control is a primary concern for the buyer, a feature not offered by the 1,2- or 1,4-isomers.

XLogP3

4.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1,3-Bis(difluoromethoxy)benzene

Dates

Last modified: 08-15-2023

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